GMP Synthetase Substrate Efficiency: 6-ThioXMP Is a 140-Fold Poorer Substrate Than Natural XMP
In a direct head-to-head comparison using purified GMP synthetase from Ehrlich ascites cells, the substrate efficiency (Vmax/Km) of 6-thioxanthosine 5′-monophosphate (6-thioXMP) was determined to be 200, versus 28,000 for the natural substrate xanthosine 5′-monophosphate (XMP)—a 140-fold difference [1]. Among six nucleotide analogs tested, 6-thioXMP ranked fourth: XMP (28,000) > 2′-dXMP (1,200) > 8-azaXMP (320) > 6-thioXMP (200) > β-D-arabinofuranosyl-XMP (72) > 1-ribosyloxipurinol 5′-phosphate (0.5) [1]. Additionally, 6-thioXMP acted as a potent alternative substrate inhibitor of GMP synthetase with a Ki of 5 μM, a property not shared by all analogs tested [1].
| Evidence Dimension | GMP synthetase substrate efficiency (Vmax/Km, arbitrary units) |
|---|---|
| Target Compound Data | 6-ThioXMP: Vmax/Km = 200 |
| Comparator Or Baseline | Natural XMP: Vmax/Km = 28,000; 2′-dXMP: 1,200; 8-azaXMP: 320; araXMP: 72 |
| Quantified Difference | 140-fold lower than XMP; 6-fold lower than 2′-dXMP; 1.6-fold lower than 8-azaXMP |
| Conditions | GMP synthetase purified 57-fold from Ehrlich ascites cells; pH and temperature conditions as per Spector (1975) |
Why This Matters
This quantitative rank-ordering of substrate efficiency establishes that 6-thioXMP is processed by GMPS at a rate 140-fold slower than the natural substrate, making it a rate-limiting bottleneck in the thiopurine activation pathway—a property exploited in both metabolic flux studies and rational prodrug design.
- [1] Spector, T. (1975). Studies with GMP Synthetase from Ehrlich Ascites Cells. Purification, Properties, and Interactions with Nucleotide Analogs. Journal of Biological Chemistry, 250(18), 7372–7376. Vmax/Km values: XMP (28,000), 2′-dXMP (1,200), 8-azaXMP (320), 6-thioXMP (200), araXMP (72), 1-ribosyloxipurinol 5′-phosphate (0.5); 6-thioXMP Ki = 5 μM. View Source
